4-{6-[4-(2-Fluorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine
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Overview
Description
4-{6-[4-(2-Fluorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex organic compound that features a morpholine ring, a pyridazine ring, and a piperazine ring substituted with a 2-fluorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(2-Fluorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the pyridazine ring and finally the morpholine ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-{6-[4-(2-Fluorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-{6-[4-(2-Fluorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{6-[4-(2-Fluorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile
- Pyridazinone derivatives
- Piperazine derivatives
Uniqueness
4-{6-[4-(2-Fluorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H22FN5O2 |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
(2-fluorophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H22FN5O2/c20-16-4-2-1-3-15(16)19(26)25-9-7-23(8-10-25)17-5-6-18(22-21-17)24-11-13-27-14-12-24/h1-6H,7-14H2 |
InChI Key |
YAVLNPFPZFTNTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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